5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid

Catalog No.
S13781869
CAS No.
M.F
C9H11IN2O4S
M. Wt
370.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid

Product Name

5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid

IUPAC Name

5-(2-aminoethylsulfamoyl)-2-iodobenzoic acid

Molecular Formula

C9H11IN2O4S

Molecular Weight

370.17 g/mol

InChI

InChI=1S/C9H11IN2O4S/c10-8-2-1-6(5-7(8)9(13)14)17(15,16)12-4-3-11/h1-2,5,12H,3-4,11H2,(H,13,14)

InChI Key

DFCVHLLULDIHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN)C(=O)O)I

5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid is a compound that combines a sulfamoyl group with an aminoethyl chain and an iodobenzoic acid moiety. Its molecular formula is C₉H₁₀I N₃O₃S, and it features a unique structure that allows for various chemical interactions and biological activities. The presence of the iodobenzoic acid component contributes to its potential as a pharmaceutical intermediate, while the sulfamoyl group enhances its solubility and reactivity.

Due to the functional groups present:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound behave as an acid in aqueous solutions.
  • Formation of Amides: The sulfamoyl group can react with amines to form sulfonamide derivatives, which are significant in medicinal chemistry.

These reactions highlight the versatility of 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid in organic synthesis and drug development.

The compound exhibits various biological activities, primarily due to its structural components:

  • Antimicrobial Properties: Sulfamoyl compounds are known for their antibacterial effects, which may extend to this compound as well.
  • Potential Anticancer Activity: Some studies suggest that iodinated benzoic acids can inhibit tumor growth, making this compound a candidate for further investigation in cancer therapies.
  • Enzyme Inhibition: The presence of the sulfamoyl group may allow it to interact with specific enzymes, potentially acting as an inhibitor.

Research into these biological activities is ongoing, and further studies are needed to fully elucidate the mechanisms involved.

The synthesis of 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid typically involves several steps:

  • Synthesis of 2-Amino-5-Iodobenzoic Acid: This can be achieved through the iodination of 2-aminobenzoic acid using molecular iodine in acetic acid or other suitable solvents .
  • Formation of Sulfamoyl Group: The introduction of the sulfamoyl group can be accomplished by reacting 2-amino-5-iodobenzoic acid with sulfonamide derivatives under acidic or basic conditions.
  • Final Coupling Reaction: The aminoethyl chain can be introduced through a coupling reaction with appropriate reagents that facilitate the formation of amine bonds.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid has potential applications in various fields:

  • Pharmaceutical Development: As an intermediate in drug synthesis, particularly for antibiotics and anticancer agents.
  • Chemical Research: Used in studies involving enzyme inhibition and biochemical pathways.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.

These applications underscore the compound's significance in both medicinal chemistry and agricultural science.

Interaction studies focus on how 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid interacts with biological systems:

  • Protein Binding Studies: Understanding how the compound binds to proteins can reveal its pharmacokinetic properties.
  • Enzyme Interaction Analysis: Investigating how it affects enzyme activity can provide insights into its mechanism of action.
  • Cell Line Studies: Evaluating its effects on various cancer cell lines can help assess its potential therapeutic efficacy.

These studies are crucial for determining the viability of the compound in clinical applications.

Several compounds share structural similarities with 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid, including:

Compound NameCAS NumberSimilarity Index
2-Amino-5-bromobenzoic acid5326-47-60.90
5-Amino-2-chlorobenzoic acid144550-76-50.90
4,5-Difluoroanthranilic acid51411-81-50.88
3-Amino-4-bromobenzoic acid20776-54-90.85
4-Fluoro-3-cyanobenzenesulfonyl chloride20776-55-00.84

Uniqueness

The uniqueness of 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid lies in its combination of an aminoethyl chain with a sulfamoyl group attached to an iodinated benzoic acid structure. This specific arrangement enhances its solubility and reactivity compared to other similar compounds, potentially leading to distinct biological activities and applications in drug development.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

369.94843 g/mol

Monoisotopic Mass

369.94843 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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